7-Hydroxy Alosetron is a derivative of Alosetron, which is a selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome in women. The compound is recognized for its role in modulating gastrointestinal motility and secretion, making it significant in the management of functional bowel disorders. The chemical structure of 7-Hydroxy Alosetron includes a hydroxyl group at the seventh position, distinguishing it from its parent compound, Alosetron.
7-Hydroxy Alosetron is synthesized from Alosetron, which itself is derived from the chemical class of indoles. It falls under the classification of pharmaceuticals used for gastrointestinal disorders, specifically targeting serotonin receptors to alleviate symptoms associated with irritable bowel syndrome.
The synthesis of 7-Hydroxy Alosetron involves several steps, typically starting from Alosetron hydrochloride. The hydroxylation process can be achieved through various methods, including:
These methods require careful optimization to ensure high yields and purity of the final product.
7-Hydroxy Alosetron can participate in various chemical reactions typical for phenolic compounds, including:
These reactions are critical for modifying the compound's properties for specific applications in pharmaceutical formulations.
The mechanism of action of 7-Hydroxy Alosetron primarily involves its interaction with serotonin receptors in the gastrointestinal tract. By antagonizing the 5-HT3 receptor, it reduces gastrointestinal motility and secretion, leading to decreased diarrhea and improved symptoms in patients with irritable bowel syndrome.
7-Hydroxy Alosetron exhibits several notable physical and chemical properties:
These properties are essential for its formulation into effective pharmaceutical products.
7-Hydroxy Alosetron has potential applications in various scientific fields:
The ongoing research into its pharmacological profile continues to reveal new potential uses in therapeutics related to gastrointestinal health.
7-Hydroxy alosetron is a monohydroxylated metabolite of the selective 5-HT₃ receptor antagonist alosetron. Its systematic IUPAC name is 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, with the molecular formula C₁₇H₁₈N₄O₂ and a molecular weight of 310.35 g/mol [7]. The compound features a hydroxyl group (-OH) at the C7 position of the fused tetrahydropyridoindole ring system, replacing the hydrogen atom present in the parent alosetron structure. This modification occurs via cytochrome P450-mediated oxidation during hepatic metabolism [3] [6].
The core structure retains alosetron’s key pharmacophoric elements:
Crystallographic studies confirm that the hydroxy group at C7 adopts an equatorial orientation relative to the fused ring system, minimizing steric strain. This position enhances hydrogen-bonding potential and alters electron distribution across the conjugated system [4].
Table 1: Key Identity Parameters of 7-Hydroxy Alosetron
Property | Value |
---|---|
CAS Registry Number | 863485-44-3 |
Molecular Formula | C₁₇H₁₈N₄O₂ |
Exact Mass | 310.1429 g/mol |
XLogP3 | 1.2 (Predicted) |
Hydrogen Bond Donors | 2 (OH and imidazole NH) |
Hydrogen Bond Acceptors | 3 (Carbonyl O, OH, imidazole N) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra (recorded in DMSO-d₆) reveal distinct shifts attributable to the C7 hydroxy group:
Infrared (IR) Spectroscopy
FT-IR spectra (KBr pellet) exhibit characteristic absorption bands:
The hydroxy group’s vibrational modes are influenced by intramolecular hydrogen bonding with the adjacent carbonyl oxygen, confirmed by DFT calculations at B3LYP/6-311G(d,p) level [1].
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) shows:
Table 2: Characteristic Spectral Signatures of 7-Hydroxy Alosetron
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 9.28 (s, 1H) | C7-OH |
δ 7.15 (d, 1H) | H6 (aromatic) | |
¹³C NMR | δ 152.1 | C7 (hydroxylated carbon) |
FT-IR | 3200–3400 cm⁻¹ | O-H stretch (hydrogen-bonded) |
1665 cm⁻¹ | C=O stretch | |
ESI-MS/MS | m/z 311.2 → 293.2 → 190.1 | [M+H]⁺ → [M+H-H₂O]⁺ → fragment |
Structural Modifications
The primary structural distinction is the hydroxylation at C7 of the indole moiety in 7-hydroxy alosetron versus unsubstituted alosetron. This modification:
Electronic and Steric Effects
Physicochemical Properties
Table 3: Comparative Properties of Alosetron and 7-Hydroxy Alosetron
Property | Alosetron | 7-Hydroxy Alosetron | Biological Implication |
---|---|---|---|
Molecular Weight | 294.36 g/mol | 310.35 g/mol | Altered pharmacokinetics |
LogP (octanol/water) | 2.1 | 1.3 | Enhanced hydrophilicity |
H-Bond Donors | 1 | 2 | Increased protein binding potential |
PSA | 41.5 Ų | 58.8 Ų | Reduced membrane permeability |
Synthetic and Analytical Considerations
As a pharmacologically relevant metabolite, 7-hydroxy alosetron is both a process-related impurity and a degradation product in alosetron formulations. It requires stringent control per ICH guidelines, with typical specification limits of <0.15% in drug substances [4]. Analytical separation employs:
The hydroxy group significantly alters chromatographic retention (k’ increases by 1.5–2.0 vs. alosetron in reversed-phase systems) due to polar interactions [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1